molecular formula C11H18FNO4 B1287146 1-Boc-4-fluoro-4-piperidinecarboxylic Acid CAS No. 614731-04-3

1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Cat. No. B1287146
CAS RN: 614731-04-3
M. Wt: 247.26 g/mol
InChI Key: NRQOTEPIFSRDMH-UHFFFAOYSA-N
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Description

1-Boc-4-fluoro-4-piperidinecarboxylic Acid is a chemical compound used in the preparation of heterocyclic compounds as BCL 2 inhibitors .


Synthesis Analysis

The synthesis of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid can be achieved from Methyl 1-Boc-4-fluoropiperidine-4-carboxylate . It can also be used in the synthesis of spirorifamycins containing a piperidine ring structure .


Molecular Structure Analysis

The molecular formula of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid is C11H18FNO4 . The molecular weight is 247.26 .


Physical And Chemical Properties Analysis

The boiling point of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid is predicted to be 346.3±42.0 °C . The compound is a solid at room temperature .

Scientific Research Applications

Peptide Foldamers

The compound can be involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . Peptide foldamers are oligomers that fold into specific secondary structures, and this compound could potentially influence the efficiency of electron transfer in these structures.

Bioimaging

Functionalized with chromophores, this compound can be applied for bioimaging to study the binding affinity of the molecules . Bioimaging is a key technique in modern biological and biomedical research, and the use of this compound could enhance the visualization process.

SIRT2 Inhibitors

This compound can be used as a reactant for the synthesis of SIRT2 inhibitors . SIRT2 is a member of the sirtuin family of proteins, which are involved in various cellular processes including aging, transcription, apoptosis, inflammation, and stress resistance.

Melanin-Concentrating Hormone Receptor 1 Antagonists

It can also be used in the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists . MCHR1 is a protein that in humans is encoded by the MCHR1 gene, and it has been implicated in the regulation of feeding behavior, mood, and sleep.

Bradykinin hB2 Receptor Antagonists

The compound can be used in the synthesis of Bradykinin hB2 receptor antagonists . Bradykinin hB2 receptor is a G-protein coupled receptor for bradykinin, a potent vasodilator.

Neurokinin-1 Receptor Ligands

Lastly, it can be used in the synthesis of Neurokinin-1 receptor ligands . Neurokinin-1 (NK1) receptor is a G-protein coupled receptor found in the central and peripheral nervous system, and it plays a role in the transmission of pain signals.

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQOTEPIFSRDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610344
Record name 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-fluoro-4-piperidinecarboxylic Acid

CAS RN

614731-04-3
Record name 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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